4-Chloro-2-fluoro-benzamidine
Overview
Description
4-Chloro-2-fluoro-benzamidine is a chemical compound characterized by the presence of a chlorine atom and a fluorine atom on a benzene ring, which is further substituted with an amide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-benzamidine typically involves the following steps:
Starting Material: The synthesis begins with 4-Chloro-2-fluorobenzoic acid.
Conversion to Acid Chloride: The carboxylic acid group is converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
Formation of Amide: The acid chloride is then reacted with ammonia or an amine to form the amide group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-benzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-Chloro-2-fluorobenzamide.
Reduction: Reduction reactions can lead to the formation of 4-Chloro-2-fluorobenzylamine.
Substitution: Substitution reactions can occur at the chlorine or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: 4-Chloro-2-fluorobenzamide
Reduction Products: 4-Chloro-2-fluorobenzylamine
Substitution Products: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-fluoro-benzamidine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-fluoro-benzamidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Chloro-2-fluoro-benzamidine is similar to other halogenated benzamidines, such as 4-Bromo-2-fluoro-benzamidine and 4-Chloro-2-methyl-benzamidine. These compounds share structural similarities but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The presence of different halogens can lead to variations in the compound's properties and applications.
List of Similar Compounds
4-Bromo-2-fluoro-benzamidine
4-Chloro-2-methyl-benzamidine
4-Chloro-2-fluorobenzamide
4-Chloro-2-fluorobenzylamine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-2-fluorobenzenecarboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFXGAPXFWKKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696116 | |
Record name | 4-Chloro-2-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-32-3, 1187927-09-8 | |
Record name | 4-Chloro-2-fluorobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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